N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-16(18)19(23)22-20-21-17(12-26-20)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUVMZJVLFGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonylation reaction using ethylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings from recent research:
The compound exhibits broad-spectrum antimicrobial effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has also focused on the anticancer potential of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide. Notable findings include:
- Cell Lines Tested: Various cancer cell lines including MCF7 (breast cancer).
- Results: Compounds derived from similar thiazole structures demonstrated cytotoxic effects against cancer cells, indicating potential for further exploration in cancer therapy .
Case Study 1: Synthesis and Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, researchers synthesized derivatives related to thiazole compounds and assessed their antimicrobial efficacy against Bacillus subtilis and Aspergillus niger. The study highlighted that compounds with specific substituents showed enhanced activity, suggesting structure-activity relationships that could be leveraged in drug design .
Case Study 2: Anticancer Screening
Another investigation focused on thiazole derivatives' anticancer properties, where molecular docking studies were performed to understand the binding interactions of synthesized compounds with target proteins involved in cancer cell proliferation. The results indicated that certain derivatives exhibited promising binding affinities, correlating with their observed cytotoxicity against breast cancer cell lines .
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
While explicit data for the target compound is unavailable, analogs in show melting points ranging from 90–250°C, influenced by substituent polarity and crystallinity. The ethylsulfonyl group in the target compound may reduce solubility in aqueous media compared to methylsulfonyl derivatives (e.g., 7a) .
Spectroscopic Data
- 1H NMR : Thiazole protons in analogs (e.g., ) resonate at δ 7.2–8.4 ppm, while sulfonyl groups deshield adjacent aromatic protons to δ 7.5–8.5 ppm .
- IR Spectroscopy : Sulfonyl stretching vibrations (1243–1258 cm⁻¹) and carbonyl bands (~1663 cm⁻¹) are consistent across benzamide-thiazole derivatives .
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O3S2
- Molecular Weight : 414.5 g/mol
- CAS Number : 919757-40-7
The compound features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological pathways, while the benzamide group may enhance binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The IC50 values for these compounds are often compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial effects. In studies assessing antibacterial activity:
- Comparison with Standards : Compounds similar to this benzamide have shown effectiveness against bacterial strains comparable to norfloxacin. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial activity .
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
